molecular formula C18H22N4O4S2 B11159619 1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11159619
M. Wt: 422.5 g/mol
InChI Key: OUNRQBJXGMNUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a sulfamoyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfamoyl group and the pyrrolidine ring. Common reagents used in these reactions include thionyl chloride, sulfur, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The sulfamoyl group may enhance the compound’s ability to inhibit certain enzymes, while the pyrrolidine ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which contribute to its distinct biological activities and potential applications

Properties

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O4S2/c1-2-3-9-22-12-13(11-16(22)23)17(24)20-14-4-6-15(7-5-14)28(25,26)21-18-19-8-10-27-18/h4-8,10,13H,2-3,9,11-12H2,1H3,(H,19,21)(H,20,24)

InChI Key

OUNRQBJXGMNUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.